Tirotundin
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Overview
Description
Tirotundin is a plant-derived sesquiterpene lactone isolated from Tithonia rotundifolia. It is known for its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This compound is one of the active components found in traditional Chinese medicines used to treat diabetes and hepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tirotundin can be synthesized through the extraction of Tithonia diversifolia. The process involves the use of organic solvents to extract the crude oil, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Tithonia diversifolia. The plant material is processed using solvents like ethanol or methanol, and the extract is then purified using column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.
Reduction: Reduction reactions can modify the lactone ring structure of this compound, potentially affecting its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Tirotundin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, particularly those involving peroxisome proliferator-activated receptors.
Medicine: Explored for its potential therapeutic effects in treating diabetes, hepatitis, and inflammation.
Industry: Utilized in the development of novel pesticides due to its nematicidal activity against nematodes.
Mechanism of Action
Tirotundin exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Activation of peroxisome proliferator-activated receptor gamma is responsible for its anti-diabetic effect, while activation of peroxisome proliferator-activated receptor alpha may improve dyslipidemia. Additionally, this compound inhibits the activation of nuclear factor kappa B, thereby reducing the synthesis of inflammatory mediators .
Comparison with Similar Compounds
Parthenolide: A sesquiterpene lactone with similar nematicidal activity, isolated from Chrysanthemum parthenium.
Uniqueness of Tirotundin: this compound’s dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma sets it apart from other sesquiterpene lactones. This unique mechanism of action contributes to its diverse therapeutic effects, including anti-diabetic, anti-inflammatory, and lipid-modulating properties .
Biological Activity
Tirotundin, also known as Tagitinin D, is a sesquiterpene lactone derived from the plant Tithonia diversifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, leishmanicidal, and nematicidal properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C19H28O6
- Molecular Weight : 352.42 g/mol
- CAS Number : 56377-67-4
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. A study demonstrated that this compound completely inhibited NF-κB activation at a concentration of 50 µM when stimulated with TNF-α for one hour . This suggests its potential utility in treating inflammatory diseases.
Table 1: Inhibition of NF-κB Activation by this compound
Concentration (µM) | NF-κB Activation Inhibition (%) |
---|---|
5 | 10 |
10 | 30 |
20 | 60 |
50 | 100 |
Leishmanicidal Activity
This compound has been shown to possess leishmanicidal effects against Leishmania braziliensis, a parasite responsible for leishmaniasis. In vitro studies indicated that this compound reduced the internalization of parasites in macrophages after 48 hours of treatment .
Case Study: Leishmanicidal Effects
In a comparative study of several sesquiterpene lactones, this compound was found to be effective against both promastigote and amastigote forms of L. braziliensis. The results showed that this compound had a low cytotoxic effect on macrophages while effectively reducing the infection index .
Table 2: Leishmanicidal Activity of this compound
Compound | LD50 (µg/mL) | Effectiveness (%) |
---|---|---|
This compound | 1.5 | High |
Tagitinin F | 2.0 | Moderate |
Control (untreated) | >50 | None |
Nematicidal Activity
Recent studies have identified this compound as a potential neurotoxin against nematodes. It was isolated alongside parthenolide from Tithonia diversifolia and demonstrated reversible inhibition of acetylcholinesterase (AChE), indicating its potential as a nematicide .
Table 3: Nematicidal Activity of this compound
Compound | AChE Inhibition (%) | Mechanism |
---|---|---|
This compound | 75 | Reversible Inhibitor |
Parthenolide | 70 | Reversible Inhibitor |
Properties
Molecular Formula |
C19H28O6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1 |
InChI Key |
VKWNXJLVNFOOOS-QNIDSSLUSA-N |
SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Synonyms |
tirotundin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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